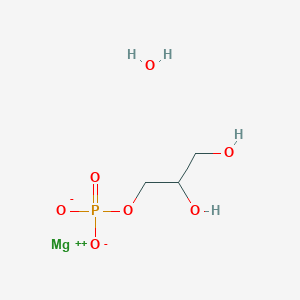

Magnesium 2,3-dihydroxypropyl phosphate hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium 2,3-dihydroxypropyl phosphate hydrate can be synthesized through a reaction between glycerophosphoric acid and magnesium hydroxide. The reaction typically occurs in an aqueous medium, and the product is obtained by crystallization. The reaction can be represented as follows:

C3H9O6P+Mg(OH)2→C3H11MgO6P+H2O

Industrial Production Methods

Industrial production of this compound often involves a similar process but on a larger scale. The reaction is carried out in large reactors, and the product is purified through filtration and crystallization. The use of microwave-assisted hydrothermal methods has also been reported for the rapid synthesis of magnesium phosphate hydrate nanosheets, which is an environmentally friendly and efficient approach .

Chemical Reactions Analysis

Types of Reactions

Magnesium 2,3-dihydroxypropyl phosphate hydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can be reduced using suitable reducing agents.

Substitution: The hydroxyl groups in the compound can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphate derivatives, while substitution reactions can lead to the formation of various substituted glycerophosphate compounds.

Scientific Research Applications

Magnesium 2,3-dihydroxypropyl phosphate hydrate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its role in cellular processes and as a source of magnesium in biological systems.

Medicine: It is used as a dietary supplement to provide magnesium and phosphorus, essential for bone health and metabolic functions.

Mechanism of Action

The mechanism of action of magnesium 2,3-dihydroxypropyl phosphate hydrate involves its dissociation into magnesium ions and glycerophosphate in aqueous solutions. Magnesium ions play a crucial role in various physiological processes, including enzyme activation, muscle contraction, and nerve function. Glycerophosphate acts as a source of phosphate, which is essential for energy production and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Calcium glycerophosphate: Similar to magnesium glycerophosphate but contains calcium instead of magnesium.

Sodium glycerophosphate: Contains sodium instead of magnesium.

Potassium glycerophosphate: Contains potassium instead of magnesium.

Uniqueness

Magnesium 2,3-dihydroxypropyl phosphate hydrate is unique due to its specific combination of magnesium and glycerophosphate, providing both essential nutrients in a single compound. Its biocompatibility and solubility in water make it suitable for various applications in medicine and industry .

Biological Activity

Magnesium 2,3-dihydroxypropyl phosphate hydrate is a compound with significant biological activity due to its unique chemical structure and properties. This article explores its biological functions, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound is a magnesium salt of 2,3-dihydroxypropyl phosphate. The molecular formula is C3H9MgO6P, and it typically exists as a hydrate. This compound is characterized by the presence of hydroxyl groups and phosphate moieties, which contribute to its biological activity.

Biological Activity

1. Biocompatibility and Cytotoxicity

Research indicates that magnesium-based phosphates exhibit excellent biocompatibility. In vitro studies have shown that this compound does not elicit significant cytotoxic effects on various cell lines, including human fibroblasts and osteoblasts. This characteristic makes it a suitable candidate for biomedical applications such as drug delivery systems and tissue engineering .

2. Role in Bone Health

Magnesium plays a crucial role in bone metabolism. This compound can enhance osteogenic differentiation in mesenchymal stem cells (MSCs). Studies have demonstrated that the compound promotes mineralization and increases alkaline phosphatase activity, which is essential for bone formation .

3. Antioxidant Properties

Recent findings suggest that magnesium phosphates possess antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells, potentially offering protective effects against various diseases linked to oxidative damage .

Case Studies

Case Study 1: Osteogenic Differentiation

A study conducted on MSCs treated with this compound showed enhanced osteogenic differentiation compared to control groups. The treated cells exhibited increased expression of osteogenic markers such as osteocalcin and runx2 after 14 days of culture. This suggests that the compound may be beneficial for bone regeneration therapies .

Case Study 2: Antioxidant Activity

In a controlled experiment assessing the antioxidant capacity of this compound, researchers observed a significant reduction in reactive oxygen species (ROS) levels in treated cells. The results indicate that the compound could mitigate oxidative stress-related cellular damage .

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Cytotoxicity | No significant cytotoxic effects on human fibroblasts and osteoblasts were observed. |

| Study 2 | Osteogenic Differentiation | Enhanced expression of osteogenic markers in MSCs treated with the compound. |

| Study 3 | Antioxidant Activity | Significant reduction in ROS levels in treated cells, indicating antioxidant potential. |

Properties

IUPAC Name |

magnesium;2,3-dihydroxypropyl phosphate;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.Mg.H2O/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;1H2/q;+2;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZHYLKPDLVZKJ-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)([O-])[O-])O)O.O.[Mg+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9MgO7P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.